molecular formula C12H13N3O2 B3062093 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-31-7

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3062093
CAS No.: 17326-31-7
M. Wt: 231.25 g/mol
InChI Key: VDMRPNTZWKDYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidinone core substituted with a morpholine group at position 2. This scaffold is notable for its pharmacological versatility, particularly in kinase inhibition. Synthesized via Suzuki cross-coupling methodologies, it serves as a key intermediate for generating derivatives with modifications at positions 8 and 9 . Its morpholine substituent contributes to hydrogen bonding and steric interactions, making it a potent inhibitor of DNA-dependent protein kinase (DNA-PK), a critical target in cancer therapy due to its role in DNA repair .

Properties

CAS No.

17326-31-7

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H13N3O2/c16-12-9-11(14-5-7-17-8-6-14)13-10-3-1-2-4-15(10)12/h1-4,9H,5-8H2

InChI Key

VDMRPNTZWKDYBB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)N3C=CC=CC3=N2

Other CAS No.

17326-31-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves a multiple-parallel approach, employing Suzuki cross-coupling methodology. One common route involves the use of 9-hydroxy-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one O-trifluoromethanesulfonate as an intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a drug candidate targeting specific enzymes involved in cancer progression. Notably, it exhibits selective inhibition of phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cellular growth and metabolism. This selectivity makes it a candidate for therapeutic applications in cancer treatment and other diseases associated with aberrant signaling pathways .

Case Studies in Cancer Therapy

Research indicates that this compound derivatives have been synthesized and evaluated for their anticancer properties. For example:

  • Synthesis and Testing : Derivatives of this compound have been synthesized and tested for their ability to inhibit tumor cell growth in vitro. The results showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanism of Action : Studies have focused on understanding how these compounds interact with PI3K pathways, revealing insights into their mechanisms of action and paving the way for the development of more effective drugs.

Chemical Research Applications

In addition to its pharmaceutical implications, this compound is utilized in chemical research for its diverse reactivity and ability to undergo various chemical transformations.

Interaction Studies

Research has highlighted the importance of interaction studies to determine how this compound interacts with biological targets. These studies are crucial for optimizing its pharmacological potential through structural modifications.

Compound NameStructural FeaturesUnique Aspects
4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-oneSimilar pyrido-pyrimidine structureDifferent morpholine substitution position
9-Bromo-7-methyl-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-oneBromine substituent at the 9-positionEnhanced reactivity due to bromine
6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-oneMethyl group at the 6-positionAltered biological activity due to methyl substitution

Therapeutic Applications Beyond Cancer

Beyond oncology, this compound has been investigated for its anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant inhibition of hyaluronidase enzymes, which are implicated in inflammatory processes.

Anti-inflammatory Activity

Recent studies have shown that certain derivatives demonstrate greater anti-inflammatory activity than standard drugs like Indomethacin at specific concentrations. This finding suggests that these compounds could be developed into new anti-inflammatory agents .

Mechanism of Action

Comparison with Similar Compounds

DNA-PK Inhibitors

  • 8-Substituted 2-Morpholin-4-yl-quinolin-4-ones: These quinolinone analogs share the morpholine group but differ in their core structure (quinolinone vs. pyridopyrimidinone). While both inhibit DNA-PK, the pyridopyrimidinone core in 2-morpholin-4-yl derivatives may offer enhanced solubility or binding affinity due to increased polarity from the pyrimidinone ring .
  • 9-Substituted Derivatives : Modifications at position 9 (e.g., bromo or hydroxy groups) retain DNA-PK inhibitory activity but may alter pharmacokinetic properties, such as metabolic stability .

PI3K/mTOR Dual Inhibitors

  • Compound 31 (Yu et al.): A 4H-pyrido[1,2-a]pyrimidin-4-one derivative with a sulfonamide-substituted pyridine ring and morpholine at position 2. It exhibits nanomolar potency against PI3Kα (IC₅₀ = 6.7 nM) and mTOR (IC₅₀ = 9.2 nM), outperforming earlier analogs. The morpholine group optimizes interactions with the kinase ATP-binding pocket, while sulfonamide substituents enhance cellular permeability .

Aldose Reductase (ALR2) Inhibitors

  • 2-Phenyl-pyrido[1,2-a]pyrimidin-4-ones: Unlike morpholine-containing analogs, these derivatives feature phenol or catechol groups at position 2, which are critical for ALR2 inhibition (IC₅₀ = 0.2–1.8 µM). The absence of morpholine here underscores the importance of electron-rich substituents for ALR2 targeting .

Substituent Effects on Activity and Selectivity

Compound Core Structure Position 2 Substituent Key Modifications Biological Target Activity (IC₅₀/EC₅₀) Reference
This compound Pyridopyrimidinone Morpholine 9-Hydroxy or bromo substituents DNA-PK Not reported
8-Morpholin-4-yl-quinolin-4-one Quinolinone Morpholine None DNA-PK Comparable to pyridopyrimidinone analogs
DB103 Pyridopyrimidinone 3,4-Dimethoxyphenyl 3-Phenyl group Angiogenesis Inhibits VEGF signaling
Compound 31 (Yu et al.) Pyridopyrimidinone Morpholine Sulfonamide at pyridine ring PI3Kα/mTOR 6.7 nM (PI3Kα), 9.2 nM (mTOR)
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Phenol/Catechol Hydroxy groups at positions 6/9 ALR2 0.2–1.8 µM

Key Observations:

  • Morpholine vs. Phenol/Catechol: Morpholine enhances kinase inhibition (DNA-PK, PI3K/mTOR) through hydrogen bonding, while phenolic groups are critical for ALR2 inhibition via redox interactions .
  • Halogenation : 3-Bromo or chloro derivatives (e.g., 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) improve electrophilicity and binding in Suzuki cross-coupling reactions but may reduce solubility .

Pharmacological Cross-Reactivity

  • Kinase Selectivity: Morpholine-containing pyridopyrimidinones show minimal off-target effects in kinase panels, unlike quinolinones, which may inhibit related kinases like ATM or ATR .
  • Antioxidant Activity: Catechol-substituted pyridopyrimidinones (e.g., ALR2 inhibitors) exhibit dual antioxidant properties, a feature absent in morpholine derivatives .

Biological Activity

2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound noted for its diverse biological activities, particularly as an inhibitor of phosphoinositide 3-kinases (PI3K). This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in cancer treatment and other diseases linked to dysregulated signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}N4_{4}O. The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core with a morpholine substituent at the 4-position. This unique arrangement contributes to its biological properties and potential pharmacological applications.

The primary mechanism of action for this compound involves the selective inhibition of PI3K, an enzyme that plays a crucial role in various cellular processes, including growth, metabolism, and survival. By inhibiting this pathway, the compound may effectively disrupt cancer cell proliferation and induce apoptosis.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

  • Anti-cancer Activity : The compound has shown promising results in inhibiting tumor growth in various cancer models by targeting PI3K pathways.
  • Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation through inhibition of specific enzymes involved in inflammatory processes.
  • DNA-PK Inhibition : Research indicates that the compound also acts as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is important in DNA repair mechanisms.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-oneSimilar pyrido-pyrimidine structureDifferent position of morpholine substitution
9-Bromo-7-methyl-2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-oneBromine substituent at the 9-positionEnhanced reactivity due to bromine
6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-oneMethyl group at the 6-positionAltered biological activity due to methyl substitution

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study reported that this compound exhibits selective inhibition against PI3K with an IC50 value indicating effective potency in cellular assays .
  • Anti-inflammatory Activity : In vitro testing demonstrated that derivatives of pyrido[1,2-a]pyrimidinones exhibited significant anti-inflammatory effects against hyaluronidase enzyme activity. Compounds similar to this compound showed better activity than standard anti-inflammatory drugs like Indomethacin .
  • DNA-PK Inhibition : Research highlighted its role as an effective inhibitor of DNA-PK, with varying degrees of inhibitory activity depending on structural modifications .

Q & A

Basic Research Questions

Q. How can the inhibitory activity of 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one against aldose reductase (ALR2) be experimentally evaluated?

  • Methodology :

  • Enzyme Assay : Use recombinant ALR2 to measure inhibition kinetics. Prepare a substrate solution (e.g., DL-glyceraldehyde) and monitor NADPH consumption spectrophotometrically at 340 nm. Calculate IC₅₀ values using dose-response curves.
  • Selectivity Testing : Compare inhibition against ALR1 (aldose reductase isoform) to assess selectivity. Structural analogs with hydroxyl or catechol moieties show enhanced activity, as these groups interact with the enzyme's catalytic site .
  • Antioxidant Assessment : Perform DPPH radical scavenging or lipid peroxidation assays to evaluate antioxidant properties, which are critical for dual-function inhibitors in diabetic complications .

Q. What are the conventional synthetic routes for this compound?

  • Methodology :

  • Core Formation : Start with 2-aminopyridine and ethyl malonamate under POCl₃-mediated cyclization to form the pyrido[1,2-a]pyrimidin-4-one scaffold.
  • Functionalization : Introduce morpholine at position 2 via nucleophilic substitution or palladium-catalyzed coupling. For example, treat 2-chloro intermediates with morpholine in the presence of a base (e.g., K₂CO₃) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity yields .

Advanced Research Questions

Q. How can electrochemical selenylation be optimized to synthesize C3-selenylated derivatives of this compound?

  • Methodology :

  • Reaction Setup : Employ a carbon rod anode, platinum cathode, and KI as an electrolyte in DMSO. Use diaryl diselenides as selenyl sources under constant current (e.g., 10–30 mA).
  • Substrate Scope : Test electron-deficient diselenides (e.g., CF₃-substituted) for higher yields due to enhanced electrophilicity. Halogenated pyridopyrimidinones (e.g., 6-F or 6-Br) are compatible, enabling downstream functionalization .
  • Scale-Up : Increase current to 30 mA and reaction volume proportionally for mmol-scale synthesis, achieving >80% yield with minimal side products .

Q. What structural modifications enhance the SHP2 inhibitory activity of this compound derivatives?

  • Methodology :

  • Allosteric Pocket Targeting : Introduce bulky aromatic groups (e.g., dibenzothiophen-4-yl) at position 9 to stabilize interactions with the SHP2 tunnel-like allosteric site.
  • Docking Simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes. Derivatives with extended π-systems show improved Van der Waals interactions and nanomolar IC₅₀ values .
  • SAR Analysis : Compare analogs with varying substituents (e.g., methyl vs. hydroxy groups) to identify pharmacophores critical for disrupting RAS-ERK signaling .

Q. How do radical pathways influence the sulfenylation/selenylation of this compound under iodine catalysis?

  • Mechanistic Insights :

  • Radical Trapping : Add TEMPO or BHT to suppress reactivity, confirming thiyl/selenyl radical intermediates. Isolate intermediates like PhSeI via quenching with alkenes .
  • Oxidation Studies : Use persulfate (S₂O₈²⁻) as a co-oxidant to regenerate iodine and sustain the catalytic cycle. Aerial oxygen is not essential, as shown by inert atmosphere compatibility .
  • Kinetic Profiling : Monitor reaction progress via LC-MS to detect radical chain propagation steps .

Data Contradictions and Resolution

Q. Why do some this compound analogs show divergent bioactivity in ALR2 vs. kinase inhibition?

  • Analysis :

  • Enzyme Specificity : ALR2 inhibition requires polar groups (e.g., catechol) for hydrogen bonding, while kinase inhibition (e.g., DNA-PK) relies on planar aromatic systems for π-π stacking.
  • Structural Clashes : Methyl groups at position 2 enhance kinase binding but sterically hinder ALR2 active-site access. Resolve via regioselective functionalization .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Protocols :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Aromatic protons typically resonate at δ 7.5–8.5 ppm.
  • HRMS : Validate molecular weights with ESI-HRMS (error < 2 ppm).
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.